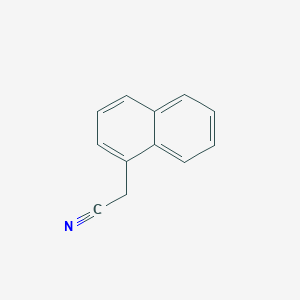

1-Naphthylacetonitrile

Vue d'ensemble

Description

1-Naphthylacetonitrile is a chemical compound that is closely related to 1-naphthylamine, a compound that has been extensively studied for its electrochemical properties and potential applications in organic synthesis. While the provided papers do not directly discuss 1-naphthylacetonitrile, they provide insights into the behavior of similar naphthyl-containing compounds, particularly in the context of electrochemical reactions and polymerization processes.

Synthesis Analysis

The synthesis of naphthylamine derivatives can be achieved through various methods, including the RhIII-catalyzed oxidative annulation of β-enaminonitriles with alkynes. This process involves multiple C-H activations and can lead to the selective synthesis of polysubstituted 1-naphthylamines . Although this method is not directly applied to 1-naphthylacetonitrile, it suggests a potential pathway for the synthesis of related naphthyl compounds through catalytic C-H activation.

Molecular Structure Analysis

The molecular structure of polymeric forms of 1-naphthylamine has been investigated using infrared spectroscopy and quantum chemical calculations. These studies have revealed that the polymerization of 1-naphthylamine occurs at specific positions on the naphthyl ring and that the resulting polymer may have a mixed coupling pattern involving different carbon atoms on the naphthyl ring . This information could be extrapolated to understand the molecular structure of 1-naphthylacetonitrile and its potential polymeric forms.

Chemical Reactions Analysis

1-Naphthylamine undergoes anodic oxidation in acetonitrile to form cation radicals, which then rapidly decompose to give dimeric products. These dimers are more easily oxidized than the monomeric 1-naphthylamine . This electrochemical behavior could be relevant to 1-naphthylacetonitrile, as it may undergo similar oxidation reactions under electrochemical conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-naphthylamine derivatives can be inferred from the electrochemical and polymerization studies. For instance, the naphtho[1,8-bc]pyridine derivatives obtained from the annulation of β-enaminonitriles exhibit intense fluorescence in the solid state . This suggests that 1-naphthylacetonitrile and its derivatives might also display interesting optical properties, which could be valuable in materials science and organic electronics.

Applications De Recherche Scientifique

Electrochemical Studies : The anodic oxidation of 1-naphthylamine, a related compound, in acetonitrile was investigated, suggesting complex electrochemical mechanisms and the formation of dimers (Vettorazzi, Silber, & Sereno, 1981).

Synthesis and Selectivity : Lithiated 1-naphthylacetonitrile shows highly syn-selective addition to aromatic aldehydes in certain solutions, providing access to syn-aldols. This selectivity is also observed with other arylacetonitriles (Carlier, Lo, Wan, & Williams, 2000).

NMR Studies : The structures of lithiated phenylacetonitrile and 1-naphthylacetonitrile were examined in different solutions, revealing the formation of HMPA-solvated monomeric, dimeric contact ion pairs, and separated ion pairs (Carlier & Lo, 2000).

Electropolymerization : The electropolymerization of 1-naphthylamine in acetonitrile solution was studied, suggesting a polymerization mechanism at specific positions and proposing a possible structure for the resultant polymer (Huang, Li, Lin, & Yu, 1995).

Chemodosimetric Sensing : A naphthalimide derivative showed selective reactions with hydrazine, leading to fluorescence and color changes, making it a potential sensor for hydrazine detection (Lee, Yoon, Kim, & Sessler, 2013).

Radical Nucleophilic Substitution : The anion of 2-naphthylacetonitrile undergoes selective substitution with aromatic halides through a radical nucleophilic substitution mechanism, yielding α,α-diaryl nitriles (Tempesti, Pierini, & Baumgartner, 2012).

Colorimetric and Fluorescent Sensing : A chemosensor based on naphthol was synthesized, which exhibited selective detection of Al3+ and Cu2+ ions via color change and fluorescence enhancement (Jang, Nam, Kwon, Hwang, & Kim, 2013).

Synthetic Route Improvement : Research aimed at improving the synthetic route of 4-amino-1-naphthalene carbonitrile, a pharmaceutical and chemical intermediate, was conducted, resulting in significant efficiency improvements and reduced environmental impact (Yu, 2012).

Molecularly Imprinted Polymers : Molecularly imprinted polymers (MIPs) for 1-naphthyl phosphate were developed for recognizing organophosphorus compounds and phosphopeptides, demonstrating the potential of MIPs in selective separation and trapping applications (Haginaka, Tabo, & Matsunaga, 2012).

Safety and Hazards

Orientations Futures

Mécanisme D'action

- The primary targets of 1-Naphthylacetonitrile are not well-documented in the literature. However, it is commonly used as an organic synthesis intermediate . Further research is needed to identify specific molecular targets and their roles.

Target of Action

Action Environment

Propriétés

IUPAC Name |

2-naphthalen-1-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQRMWUNUKVUHQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059630 | |

| Record name | 1-Naphthaleneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Naphthylacetonitrile | |

CAS RN |

132-75-2 | |

| Record name | 1-Naphthaleneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthaleneacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthylacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthaleneacetonitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthaleneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-naphthylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NAPHTHALENEACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OV0P82P2R0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

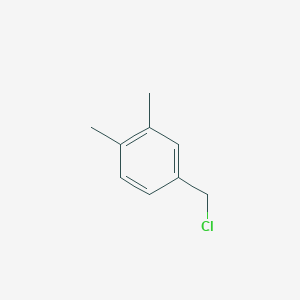

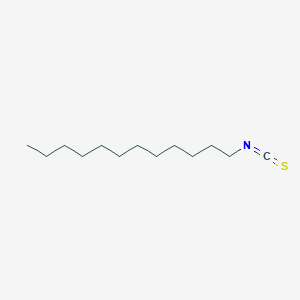

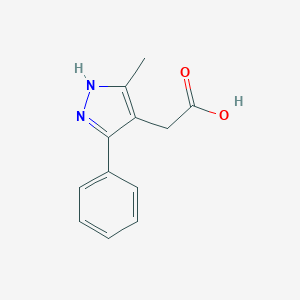

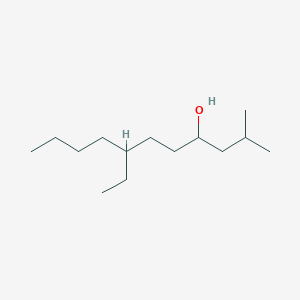

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes for producing 1-Naphthylacetonitrile?

A1: One established method involves a two-step process starting with 7-methoxy-1-tetralone. The first step is a dehydration cyanation reaction using a single amine catalyst, followed by a dehydrogenation aromatization reaction. Notably, this synthesis utilizes a one-pot method, eliminating the need for intermediate purification and increasing overall yield to an impressive 97%. [] Another approach focuses on the synthesis of ethyl 1-naphthylacetate from 1-naphthyl acetonitrile using acid catalysis followed by esterification with ethanol. []

Q2: What is the impact of HMPA on the addition of lithiated 1-Naphthylacetonitrile to aromatic aldehydes?

A3: In the presence of HMPA, a fascinating phenomenon occurs: the reaction favors syn-selective addition to aromatic aldehydes, a selectivity not observed in pure THF. This is attributed to HMPA's ability to promote the retro-aldol reaction, ultimately influencing the thermodynamically controlled aldol diastereoselectivity. [, ]

Q3: What insights do 7Li/31P NMR studies provide about lithiated 1-Naphthylacetonitrile in HMPA−THF solutions?

A4: These NMR studies reveal the formation of distinct species depending on the HMPA concentration. At low HMPA concentrations (0.25−2 equivalents), HMPA-solvated monomeric and dimeric contact ion pairs are observed. As the HMPA concentration increases (4−6 equivalents), the spectra provide evidence for the formation of HMPA-solvated separated ion pairs. []

Q4: How has 1-Naphthylacetonitrile been utilized in the synthesis of fluorescent heterocyclic systems?

A5: 1-Naphthylacetonitrile serves as a key building block in the synthesis of 3H-benzo[a]pyrazolo[3,4-j]acridine, a novel fluorescent heterocyclic system. This synthesis involves reacting 1-alkyl-5-nitro-1H-indazoles with 1-naphthylacetonitrile via nucleophilic substitution of hydrogen. The resulting fluorophores exhibit promising optical properties, including high quantum yields, surpassing even well-known fluorescent dyes like fluorescein in some cases. []

Q5: What is the role of 1-Naphthylacetonitrile in the synthesis of Agomelatine?

A6: 1-Naphthylacetonitrile serves as a crucial precursor in the synthesis of Agomelatine, a medication used to treat major depressive disorder. One method involves the reduction of methoxy-1-naphthylacetonitrile using NaBH4/I2, followed by acetylation with acetyl chloride to yield Agomelatine. [] An alternative approach employs a novel process utilizing a specific compound (not disclosed) in the industrial synthesis of Agomelatine. []

Q6: Has 1-Naphthylacetonitrile been explored for applications beyond fluorescent dyes and Agomelatine synthesis?

A7: Yes, researchers have investigated the synthesis and pharmacological evaluation of α,α-disubstituted derivatives of 1-Naphthylacetonitrile. [] Furthermore, studies have explored the alkylation of 1-naphthylacetonitrile derivatives in aqueous media. [] Additionally, 1-Naphthylacetonitrile plays a crucial role in the synthesis of 3H-benzo[a]imidazo[4,5-j]acridines, compounds studied for their antiviral, antibacterial, and cytotoxic properties. [] A novel synthesis of Agomelatine utilizing a one-pot catalytic hydrogenation and acetylation with NiO, starting from 1-Naphthylacetonitrile, has also been reported. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Naphtho[2,1-g][1,3]benzodioxole](/img/structure/B90616.png)

![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)